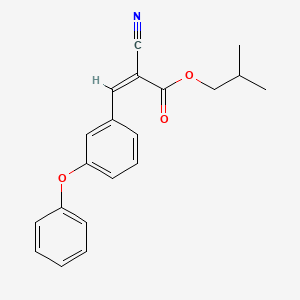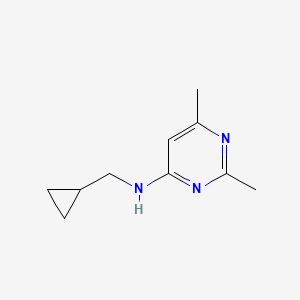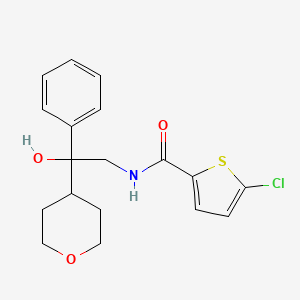
1-Cyclopentyl-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-Cyclopentyl-4-(4-nitrophenyl)piperazine is a chemical compound with the CAS Number: 443915-54-6 . It has a molecular weight of 275.35 and its IUPAC name is 1-cyclopentyl-4-(4-nitrophenyl)piperazine .
Molecular Structure Analysis
The InChI code for 1-Cyclopentyl-4-(4-nitrophenyl)piperazine is 1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 .It is stored at room temperature . The molecular formula is C15H21N3O2 .
Aplicaciones Científicas De Investigación
Novel Compounds and Their Antibacterial Efficacies
Research by Mekky and Sanad (2020) introduced novel compounds with a piperazine moiety demonstrating significant antibacterial and cytotoxic activities. These compounds, especially 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, showed promising results against E. coli, S. aureus, and S. mutans strains. Their biofilm inhibition activities were more effective than Ciprofloxacin, highlighting their potential in combating bacterial resistance (Mekky & Sanad, 2020).
Potential Use in Positron Emission Tomography
Abate et al. (2011) explored analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) for their use in positron emission tomography (PET) as radiotracers. The study aimed at reducing the lipophilicity of these compounds for better therapeutic and diagnostic applications, indicating the versatility of piperazine derivatives in medical imaging (Abate et al., 2011).
Antitubercular and Antileishmanial Properties
Thompson et al. (2016) focused on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives for their potential as antitubercular and antileishmanial agents. The study underlines the critical structural features for enhancing solubility and safety without compromising activity against visceral leishmaniasis, showcasing the broader implications of nitrophenyl piperazine derivatives in developing treatments for neglected tropical diseases (Thompson et al., 2016).
Macrocyclic Chemistry for Biomedical Applications
McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, incorporating 4-nitrobenzyl-substituted macrocyclic tetraamines for use as chelating agents. This research opens pathways for the development of diagnostic and therapeutic agents, emphasizing the role of piperazine derivatives in creating complex molecules for biomedical use (McMurry et al., 1992).
Drug Development and Metabolic Interactions
The study by Motta et al. (2011) on Casopitant highlights the metabolic interactions involving Cytochrome P450 3A4, demonstrating the complexity of drug-drug interactions for compounds containing piperazine structures. This research is vital for understanding the pharmacokinetics and optimizing the safety profiles of new drugs (Motta et al., 2011).
Propiedades
IUPAC Name |
1-cyclopentyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-18(20)15-7-5-14(6-8-15)17-11-9-16(10-12-17)13-3-1-2-4-13/h5-8,13H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLMOSHJDBMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-(4-nitrophenyl)piperazine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2726849.png)



![2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2726856.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(ethylsulfonyl)azetidin-1-yl)propan-1-one](/img/structure/B2726857.png)

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)

![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)
![N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide](/img/structure/B2726865.png)

![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-2-methoxyaniline](/img/structure/B2726868.png)
![Methyl 3-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)